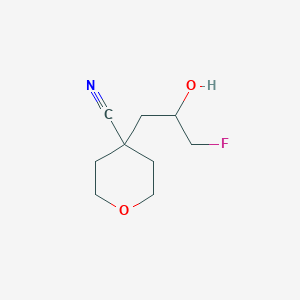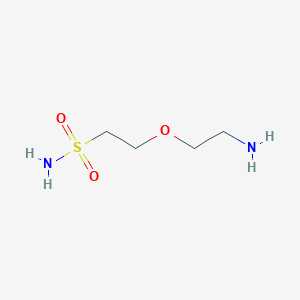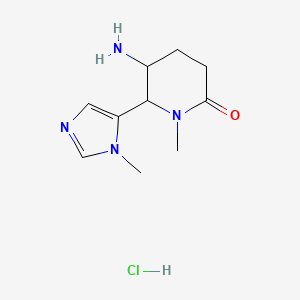
4-Chloro-6-fluoro-2-(1-methylethyl)benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-fluoro-2-(1-methylethyl)benzothiazole is a heterocyclic aromatic compound that contains both chlorine and fluorine substituents on a benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-fluoro-2-(1-methylethyl)benzothiazole typically involves the reaction of 2-aminothiophenol with appropriate halogenated reagents. One common method is the visible-light-promoted synthesis from 2-aminothiophenols and aldehydes . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the benzothiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-fluoro-2-(1-methylethyl)benzothiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Chloro-6-fluoro-2-(1-methylethyl)benzothiazole has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals, particularly as a scaffold for designing drugs with potential anti-tubercular activity.
Materials Science: The compound can be used in the synthesis of materials with specific electronic or optical properties.
Biological Research: It serves as a probe or reagent in various biological assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 4-Chloro-6-fluoro-2-(1-methylethyl)benzothiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular pathways involved can vary based on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound without the chlorine and fluorine substituents.
4-Chloro-2-(1-methylethyl)benzothiazole: Similar structure but lacks the fluorine atom.
6-Fluoro-2-(1-methylethyl)benzothiazole: Similar structure but lacks the chlorine atom.
Uniqueness
4-Chloro-6-fluoro-2-(1-methylethyl)benzothiazole is unique due to the presence of both chlorine and fluorine substituents, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable scaffold in drug design and other applications.
Properties
Molecular Formula |
C10H9ClFNS |
|---|---|
Molecular Weight |
229.70 g/mol |
IUPAC Name |
4-chloro-6-fluoro-2-propan-2-yl-1,3-benzothiazole |
InChI |
InChI=1S/C10H9ClFNS/c1-5(2)10-13-9-7(11)3-6(12)4-8(9)14-10/h3-5H,1-2H3 |
InChI Key |
BIPKVPQCZOGOKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(S1)C=C(C=C2Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(1-Phenylbutyl)amino]propan-1-ol](/img/structure/B13249185.png)
amine](/img/structure/B13249196.png)
![{6,10-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13249198.png)
![(3-Methylbutyl)[(5-methylthiophen-2-yl)methyl]amine](/img/structure/B13249202.png)


![5-[(dimethylamino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B13249214.png)

amine](/img/structure/B13249221.png)



![3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione](/img/structure/B13249242.png)
